1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane
Description
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-[(6-methylpyridin-3-yl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C12H19N3/c1-11-3-4-12(9-14-11)10-15-7-2-5-13-6-8-15/h3-4,9,13H,2,5-8,10H2,1H3 |
InChI Key |
YYGFTZXIYHOPJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CN2CCCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane typically involves multi-step organic reactions. One common method includes the alkylation of 6-methylpyridine with a suitable diazepane precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and various catalysts such as palladium or platinum.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Substituent Effects on the Pyridine Ring
The pyridine ring’s substitution pattern significantly impacts binding affinity and efficacy. Key analogs include:
Key Insights :
- Position Matters : Substitution at the 5-position (e.g., ethoxy, phenyl) modifies steric interactions, while 6-position substitutions (e.g., bromo, methyl) influence electronic and steric properties .
- Electronic Effects : Electron-withdrawing groups (e.g., bromo) may enhance dipole interactions but risk steric clashes, whereas electron-donating groups (e.g., methyl) optimize hydrophobic binding .
Modifications to the Diazepane Core
Variations in the diazepane ring or its substituents alter receptor selectivity and potency:
Key Insights :
Biological Activity
1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological profile, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane features a diazepane ring connected to a 6-methylpyridine moiety through a methylene bridge. The molecular formula for this compound is C_{13}H_{16}N_{2}, indicating the presence of two nitrogen atoms within the diazepane structure. The methyl group on the pyridine ring may influence its interaction with biological targets, potentially enhancing its pharmacological efficacy.
Pharmacological Profile
The specific biological activity of 1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane has not been extensively characterized, necessitating further investigation to elucidate its pharmacological properties. However, compounds with similar diazepane structures have been reported to exhibit various biological activities, including:
- Antidepressant Effects : Some diazepane derivatives have shown potential as antidepressants due to their interaction with neurotransmitter systems.
- Anticancer Properties : Structural analogs have been investigated for their ability to inhibit cancer cell proliferation.
- Calcium Channel Blockade : Certain derivatives are known to act as calcium channel blockers, which can be beneficial in cardiovascular therapies.
Interaction Studies
Understanding how 1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane interacts with biological targets is crucial for predicting its pharmacokinetics and pharmacodynamics. Initial studies suggest that the compound may engage with specific receptors or enzymes involved in neurotransmission or cellular signaling pathways.
Synthesis Methods
The synthesis of 1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane can be achieved through several chemical transformations typical of diazepane derivatives. These methods allow for efficient preparation and provide avenues for further modification to enhance biological activity. Common synthetic routes include:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
- Reduction Reactions : Reducing corresponding ketones or aldehydes to form the desired amine structure.
Comparative Analysis
To better understand the unique properties of 1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing some related compounds along with their biological activities:
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| 1-(6-Bromopyridin-3-yl)methyl)-4-methylpiperazine | 1231930-25-8 | Bromine substitution on pyridine | Potential antidepressant |
| 1-(6-Isopropylpyridin-3-yl)methyl)-4-morpholine | 1355208-30-8 | Isopropyl substitution on pyridine | Calcium channel blocker |
| Bis((6-bromopyridin-3-yl)methyl)amine | 2061979-42-6 | Two pyridine groups | Anticancer properties |
The unique combination of a methyl group on the pyridine ring and the diazepane structure may confer distinct pharmacological properties compared to these similar compounds.
Q & A
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to detect degradation products (e.g., hydrolysis of the diazepane ring). Simulated gastric fluid (pH 1.2) and plasma (pH 7.4) tests quantify half-life. Compare with ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate () to evaluate ester vs. methyl stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
